molecular formula C9H9ClN2O4 B1622990 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide CAS No. 3223-77-6

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No. B1622990
CAS RN: 3223-77-6
M. Wt: 244.63 g/mol
InChI Key: VXMOZGZTQMIRJA-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide is a chemical compound with the CAS Number: 3223-77-6. It has a molecular weight of 244.63 and is typically in the form of a powder .


Synthesis Analysis

The compound can be synthesized by acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in acetic acid solvent .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide includes a central phenyl ring with varying degrees of planarity with the three substituents. The methoxy group is nearest to being coplanar, while the nitro group and the acetamido group are less coplanar .


Physical And Chemical Properties Analysis

The compound has a melting point of 100-101°C. It is stored at room temperature and has a purity of 95%. The physical form of the compound is a powder .

Scientific Research Applications

Green Synthesis

A novel Pd/C catalyst with high activity, high selectivity, and good stability was developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, a key intermediate for the production of azo disperse dyes. This process represents a green synthesis approach by reducing the use of iron powder and improving selectivity and stability in the production of dye intermediates (Zhang Qun-feng, 2008).

Molecular Structure and Density Functional Theory (DFT) Investigations

Different N,N-diacylaniline derivatives, including 2-Chloro-N-(2-chloro-acetyl)-N-o-tolyl-acetamide, were synthesized and characterized by FTIR and NMR techniques. The ground state geometries of these compounds were optimized using DFT, providing insights into the rotational barrier and the steric effect of substituents, which is crucial for understanding molecular interactions and properties (Al‐Sehemi et al., 2017).

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study aimed to develop new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents led to the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds, including those with chloroacetamide structures, showed promising anticancer and anti-inflammatory activity, highlighting their potential therapeutic applications (P. Rani et al., 2014).

Photocatalytic Degradation Studies

The photocatalytic degradation of acetaminophen (N-(4-hydroxyphenyl)acetamide), an analgesic drug, was investigated using TiO2 nanoparticles under UV light and sunlight irradiation. This study highlights the potential of photocatalytic processes in the efficient degradation of pharmaceutical compounds, contributing to environmental remediation efforts (N. Jallouli et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning” according to its Safety Information .

properties

IUPAC Name

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-16-6-2-3-7(11-9(13)5-10)8(4-6)12(14)15/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMOZGZTQMIRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394522
Record name 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide

CAS RN

3223-77-6
Record name 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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